molecular formula C9H19FN2 B1477335 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine CAS No. 2091244-58-3

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

Cat. No. B1477335
CAS RN: 2091244-58-3
M. Wt: 174.26 g/mol
InChI Key: CYBTYPYILWRFEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the introduction of the fluoromethyl group into the piperidine ring, which can be a complex process. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The fluoromethyl group is known for its high reactivity, which could make this compound useful in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, the presence of the fluoromethyl group could potentially affect its polarity, boiling point, and solubility .

Scientific Research Applications

Fluorescent Imaging Applications

  • Fluorescent Imaging : Novel polymers with naphthalimide pendant groups, involving related piperidinyl structures, have been developed for positive and negative fluorescent imaging. These polymers exhibit fluorescence modulation through photo-induced electron transfer processes, which can be altered by protonation, showing potential for patterned fluorescent imaging applications (Tian et al., 2002).

Biomedical Research

  • Endosomolytic Polymers : Poly(amido-amine)s carrying tertiary amino groups show promise as endosomolytic materials. Their cytotoxicity and ability to induce haemolysis vary with the basicity of the amino groups, highlighting their potential in delivering therapeutic agents within biological systems (Ferruti et al., 2000).

Synthetic Chemistry

  • Electrochemical Fluorination : The electrochemical fluorination of cyclic amines, including piperidines, has been explored, yielding various fluorinated compounds. This research underscores the utility of fluorination in synthesizing compounds with potential pharmaceutical applications (Abe et al., 2000).

  • Amino Acid Tracers : Automated synthesis of amino acid tracers for tumor imaging, such as S-(2-[(18)F]fluoroethyl)-L-methionine, involves direct nucleophilic fluorination reactions, highlighting the role of fluorinated piperidines in diagnostic imaging (Tang et al., 2003).

Material Science

  • Spectroscopic Characterization : Studies on the spectroscopic characterization of compounds with fluoromethyl and piperidinyl groups have been conducted, offering insights into their structural and electronic properties, crucial for designing novel materials and molecules (Al-Harthy et al., 2019).

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis, and studying its properties in more detail. Fluorinated compounds, in general, are of interest in various fields including pharmaceuticals, agrochemicals, and materials science due to their unique properties .

properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2/c1-9(8-10)2-5-12(6-3-9)7-4-11/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBTYPYILWRFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine

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